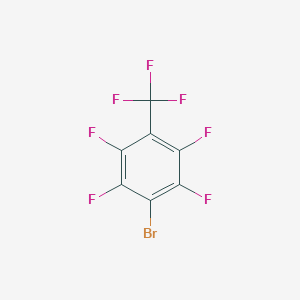

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONVNRFILRLHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347850 | |

| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-46-0 | |

| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a highly fluorinated aromatic compound of significant interest in chemical synthesis and drug discovery. This document details its known physical characteristics, provides insights into its chemical reactivity, and outlines a potential synthetic pathway.

Core Chemical Properties

This compound, with the CAS number 17823-46-0, is a clear, colorless liquid at room temperature.[1] Its chemical structure consists of a benzene ring substituted with one bromine atom, four fluorine atoms, and a trifluoromethyl group. This high degree of fluorination imparts unique properties to the molecule, influencing its reactivity and potential applications.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some physical properties, such as the melting point, are not yet fully characterized in publicly available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₇BrF₇ | [2] |

| Molecular Weight | 296.97 g/mol | [2] |

| CAS Number | 17823-46-0 | [3] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 152-153 °C | [3] |

| Density | 1.929 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.429 | [3] |

| Melting Point | No data available | [4] |

Synthesis and Reactivity

Postulated Synthetic Pathway

A plausible route to this compound involves the bromination of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene. This precursor, while not a common starting material, could potentially be synthesized through multi-step sequences involving fluorination and trifluoromethylation reactions on simpler aromatic precursors. The bromination would likely proceed via an electrophilic aromatic substitution mechanism, where a brominating agent (e.g., Br₂ with a Lewis acid catalyst) introduces a bromine atom onto the aromatic ring. The directing effects of the existing fluorine and trifluoromethyl substituents would govern the regioselectivity of this reaction.

Caption: Postulated synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom and the highly electron-withdrawing fluorine and trifluoromethyl groups on the benzene ring.

The carbon-bromine bond is a key reactive site, susceptible to a variety of transformations common for aryl bromides. These include:

-

Cross-coupling reactions: The compound can likely participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This would allow for the introduction of a wide range of substituents at the bromine position, making it a valuable building block for the synthesis of more complex molecules.

-

Grignard reagent formation: Reaction with magnesium metal could potentially form the corresponding Grignard reagent. This powerful nucleophile could then be used to react with various electrophiles to form new carbon-carbon bonds.

-

Nucleophilic aromatic substitution: While the benzene ring is electron-deficient due to the fluorine and trifluoromethyl groups, nucleophilic aromatic substitution of the bromine atom may be possible under specific conditions with strong nucleophiles.

The highly fluorinated nature of the ring also influences its reactivity. The electron-withdrawing groups deactivate the ring towards electrophilic attack, making further substitution reactions on the ring challenging.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not widely documented. Researchers interested in working with this compound would likely need to adapt general procedures for the synthesis and reactions of similar polyfluorinated and brominated aromatic compounds.

A general procedure for a Suzuki coupling reaction, a likely application for this compound, is provided below as an illustrative example. Note: This is a generalized protocol and would require optimization for this specific substrate.

General Protocol for a Suzuki Cross-Coupling Reaction

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized experimental workflow for a Suzuki cross-coupling reaction.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

This technical guide serves as a foundational resource for understanding the chemical properties of this compound. Further research into its synthesis and reactivity is warranted to fully explore its potential in various fields of chemical science.

References

An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS: 17823-46-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound with significant potential in chemical synthesis and the life sciences. This document consolidates available data on its properties, synthesis, and reactivity, offering a valuable resource for its application in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] Its highly fluorinated structure imparts unique chemical and physical properties that are advantageous in various applications, including as a pharmaceutical intermediate and a biochemical for proteomics research.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 17823-46-0 | [2] |

| Molecular Formula | C7BrF7 | [2] |

| Molecular Weight | 296.97 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Purity | ≥99% (typical) | [2] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Spectroscopic Data

Table 2: Spectroscopic Data Summary (Predicted and from Analogous Compounds)

| Technique | Data Highlights |

| ¹H-NMR | Due to the absence of protons on the aromatic ring, a standard ¹H-NMR spectrum is not expected to show signals corresponding to the core structure. |

| ¹³C-NMR | The spectrum will show distinct signals for the seven carbon atoms, with characteristic splitting patterns due to coupling with fluorine atoms. |

| ¹⁹F-NMR | The ¹⁹F-NMR spectrum is the most informative, with expected signals for the trifluoromethyl group and the four aromatic fluorine atoms, showing complex coupling patterns. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of bromine and the trifluoromethyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic absorption bands for C-F and C-Br bonds, as well as aromatic ring vibrations. |

Synthesis and Reactivity

Proposed Synthesis

A documented synthesis for the structurally similar 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene involves the nitration of 3-bromo-1,2,4,5-tetrafluorobenzene.[5] This suggests that electrophilic aromatic substitution on a tetrafluorobromobenzene ring is a viable strategy.

Proposed Synthetic Workflow:

References

- 1. 17823-46-0|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 17823-46-0|4-三氟甲基-2,3,5,6-四氟溴苯|4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene|MFCD00075240-范德生物科技公司 [bio-fount.com]

- 4. DE102005058722A1 - Fluorine-containing terphenyldihydroxy monomers and fluorinated poly (arylene ether sulfide (s)) - Google Patents [patents.google.com]

- 5. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Weight of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a crucial parameter for researchers in fields ranging from medicinal chemistry to materials science. Accurate molecular weight is fundamental for stoichiometric calculations, analytical characterization, and ensuring the purity of the compound in experimental settings.

Molecular Structure and Formula

This compound is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with one bromine atom, four fluorine atoms, and a trifluoromethyl group. The molecular formula for this compound is C₇BrF₇ .[1][2]

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of each constituent atom in the molecule. The standard atomic weights for the elements present are:

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of Br atoms × Atomic weight of Br) + (Number of F atoms × Atomic weight of F)

= (7 × 12.011) + (1 × 79.904) + (7 × 18.998) = 84.077 + 79.904 + 132.986 = 296.967 amu

The commonly cited molecular weight for this compound is 296.97 g/mol .[1]

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the quantitative data for the molecular weight calculation of this compound.

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 7 | 18.998 | 132.986 |

| Total | 15 | 296.967 |

Experimental Protocols

The determination of the molecular weight of a pure compound like this compound is typically confirmed experimentally using mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The exact mass is compared to the calculated theoretical mass to confirm the elemental composition. Due to the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two major peaks separated by approximately 2 Da will be observed, further confirming the presence of a single bromine atom.

Visualizations

The logical relationship for the calculation of the molecular weight is depicted in the following diagram.

Caption: Logical flow for molecular weight calculation.

References

- 1. scbt.com [scbt.com]

- 2. This compound - C7BrF7 | CSSB00009813405 [chem-space.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Data for Fluorine (F ) [physics.nist.gov]

"1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene" structure

An In-depth Technical Guide to 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Introduction

This compound is a highly fluorinated aromatic compound. Its unique electronic properties, stemming from the presence of five electron-withdrawing fluorine atoms and a trifluoromethyl group, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of a reactive bromine atom on a perfluorinated toluene derivative allows for its versatile use in creating complex molecular architectures.

Chemical Structure and Properties

The structure of this compound consists of a central benzene ring substituted with a bromine atom, four fluorine atoms, and a trifluoromethyl (CF₃) group. The substituents are arranged to create a highly electron-deficient aromatic system.

Key Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17823-46-0 | [1][2] |

| Molecular Formula | C₇BrF₇ | [1] |

| Molecular Weight | 296.97 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Purity | ≥97% - ≥99% | [1][2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra are typically provided by the supplier.[2][4] However, based on the structure, the following spectroscopic characteristics can be predicted:

-

¹⁹F NMR: This would be the most informative NMR technique. Due to the different chemical environments, distinct signals would be expected for the fluorine atoms on the aromatic ring (at positions 2, 3, 5, and 6) and the trifluoromethyl group. The aromatic fluorine atoms would likely appear as complex multiplets due to F-F coupling. The CF₃ group would likely appear as a singlet or a finely split multiplet depending on its coupling to the adjacent ring fluorines.

-

¹³C NMR: Signals would be observed for the seven carbon atoms. The carbon attached to the bromine atom would show a characteristic signal, while the carbons bonded to fluorine would exhibit C-F coupling. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation would likely involve the loss of Br, F, or CF₃ radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Br stretching vibrations. Aromatic C-C stretching frequencies would also be present.

Synthesis and Reactivity

The diagram below illustrates the logical relationship of the substituents on the benzene core, which is fundamental to its synthesis and reactivity.

Caption: Structural relationship of substituents on the benzene core.

Experimental Protocol: General Bromination of a Perfluoroaromatic Compound

This protocol is a generalized procedure based on methods for similar compounds and should be adapted and optimized. For instance, the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene involves the reaction of 3-bromo-1,2,4,5-tetrafluorobenzene with a nitrating agent.[5] A similar electrophilic substitution could be envisioned for bromination.

-

Starting Material: Heptafluorotoluene (Perfluorotoluene).

-

Reagents: Bromine (Br₂), a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), and a suitable solvent (e.g., a halogenated solvent or neat).

-

Procedure:

-

To a solution of heptafluorotoluene in a suitable solvent, the Lewis acid catalyst is added under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled in an ice bath.

-

Bromine is added dropwise to the stirred solution. The reaction is highly exothermic and the temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC or TLC).

-

The reaction is quenched by carefully pouring the mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

-

Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties like metabolic stability, lipophilicity, and binding affinity.[6][7][8] Fluorinated building blocks like this compound are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

-

Pharmaceutical Intermediates: It serves as a precursor for introducing the heptafluorotoluene moiety into a larger molecule. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and stability of herbicides, insecticides, and fungicides.[9]

-

Materials Science: The unique electronic and physical properties of perfluorinated compounds make them suitable for the synthesis of liquid crystals, advanced polymers, and materials for organic electronics (e.g., OLEDs).[9]

Safety and Handling

While specific toxicity data for this compound is not detailed in the search results, related brominated and fluorinated aromatic compounds are generally considered irritants.

-

Hazard Codes: For similar compounds: Xi (Irritant), Xn (Harmful).[3]

-

Risk Statements: May cause skin, eye, and respiratory irritation.[3]

-

Safety Precautions:

Conclusion

This compound is a specialized chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. Its highly fluorinated structure provides unique properties, while the reactive bromine handle allows for its incorporation into a wide array of more complex molecules. Understanding its structural characteristics, reactivity, and safe handling is essential for its effective use in advanced synthesis applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:17823-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-BROMO-2,3,5,6-TETRAFLUOROBENZENE | 1559-88-2 [amp.chemicalbook.com]

- 4. 17823-46-0|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jelsciences.com [jelsciences.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-溴-2,3,4,5-四氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis route for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, a valuable fluorinated building block in medicinal chemistry and materials science. This document details the underlying chemical principles, provides a robust experimental protocol, and presents relevant data in a clear, accessible format.

Introduction

This compound, also known as 4-Bromoheptafluorotoluene, is a highly functionalized aromatic compound. Its unique electronic properties, conferred by the presence of multiple fluorine atoms and a trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers. The strategic placement of the bromine atom allows for further functionalization through a variety of cross-coupling reactions. This guide focuses on a direct and selective method for its preparation.

Synthesis Pathway Overview

The most direct and regioselective synthesis of this compound involves the substitutive bromination of octafluorotoluene (also known as perfluorotoluene). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a bromide ion selectively displaces a fluoride ion from the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms activates the aromatic ring towards nucleophilic attack, with a pronounced directing effect to the para position.

The reaction of octafluorotoluene with aluminum bromide (AlBr3) has been reported to yield the desired p-bromoperfluorotoluene as the primary product[1]. This method is advantageous due to its high regioselectivity, avoiding the formation of other isomers.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is based on the reported substitutive bromination of perfluorotoluene[1].

Materials:

-

Octafluorotoluene (Perfluorotoluene)

-

Aluminum Bromide (AlBr3), anhydrous

-

Anhydrous reaction vessel with a reflux condenser and dropping funnel

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Solvent for workup (e.g., diethyl ether or dichloromethane)

-

Aqueous sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is charged with octafluorotoluene. The system is flushed with a dry, inert gas.

-

Reaction Initiation: The octafluorotoluene is heated to a gentle reflux.

-

Reagent Addition: Anhydrous aluminum bromide is added portion-wise or as a solution in a suitable anhydrous solvent (if applicable) through the dropping funnel to the refluxing octafluorotoluene. The addition should be performed slowly to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then cautiously poured onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate to quench the excess aluminum bromide.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Reactants and Products

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Octafluorotoluene | Starting Material | C7F8 | 236.06 |

| Aluminum Bromide | Reagent | AlBr3 | 266.69 |

| This compound | Product | C7BrF7 | 296.97 |

Table 2: Physicochemical Data of the Product

| Property | Value |

| CAS Number | 17823-46-0 |

| Appearance | Colorless liquid |

| Boiling Point | 152-153 °C (lit.) |

| Density | 1.929 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.429 (lit.) |

Note: The quantitative yield for this specific reaction protocol may vary and should be determined experimentally.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction setup to the final characterization of the synthesized product.

Caption: Workflow for the synthesis and analysis of the target compound.

Conclusion

The synthesis of this compound via the substitutive bromination of octafluorotoluene with aluminum bromide presents a direct and highly regioselective route. This method leverages the inherent electronic properties of the perfluorinated aromatic ring to achieve a specific transformation. The provided experimental protocol offers a solid foundation for the laboratory-scale preparation of this important fluorinated building block. Further optimization of reaction conditions may lead to improved yields and scalability for applications in drug discovery and materials science.

References

Spectral Analysis of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS No. 17823-46-0, Molecular Formula: C₇BrF₇).[1] Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. This guide is intended to assist researchers in the identification and characterization of this and related highly fluorinated aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| -60 to -65 | Singlet | - | -CF₃ |

| -130 to -140 | Multiplet | J(F,F) ≈ 20 Hz | F-2, F-6 |

| -155 to -165 | Multiplet | J(F,F) ≈ 20 Hz | F-3, F-5 |

Rationale: The trifluoromethyl group (-CF₃) typically appears as a singlet in the range of -60 to -65 ppm in the absence of through-space coupling. The aromatic fluorine atoms are expected to show complex splitting patterns due to mutual coupling. Based on data for similar polyfluorinated benzenes, the ortho- and meta-fluorine atoms will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~145 | Multiplet | ¹J(C,F) ≈ 240-260 | C-2, C-3, C-5, C-6 |

| ~122 | Quartet | ¹J(C,F) ≈ 270-280 | -CF₃ |

| ~115 | Multiplet | ²J(C,F) ≈ 20-30 | C-4 |

| ~100 | Triplet | ²J(C,F) ≈ 20-30 | C-1 |

Rationale: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹J(C,F)). The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and bromine substituents.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1620 - 1650 | Medium | Aromatic C=C stretching |

| 1470 - 1520 | Strong | Aromatic C=C stretching |

| 1250 - 1350 | Very Strong | C-F stretching (asymmetric) of -CF₃ |

| 1100 - 1200 | Very Strong | C-F stretching (symmetric) of -CF₃ and Ar-F |

| 950 - 1050 | Strong | Ar-F stretching |

| 600 - 700 | Medium-Strong | C-Br stretching |

Rationale: The spectrum will be dominated by strong C-F stretching bands from both the aromatic fluorines and the trifluoromethyl group.[2] The presence of the substituted benzene ring will give rise to characteristic C=C stretching vibrations. The C-Br stretching vibration is expected at lower wavenumbers.

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 296/298 | High | [M]⁺ (Molecular ion) |

| 217/219 | Medium | [M - Br]⁺ |

| 197 | Medium | [M - Br - F]⁺ or [C₆F₄-CF₃]⁺ |

| 148 | High | [C₆F₄]⁺ |

| 79/81 | Variable | [Br]⁺ |

Rationale: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).[3] Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and the trifluoromethyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹⁹F NMR Acquisition :

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment is often preferred to simplify the spectra.[4]

-

Typical spectral width: -200 to 0 ppm.

-

Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure quantitative integration if needed.[4]

-

-

¹³C NMR Acquisition :

-

Tune the probe to the ¹³C frequency.

-

Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.

-

Due to the presence of fluorine, C-F coupling will be observed.

-

A large number of scans may be required to obtain a good signal-to-noise ratio.

-

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[5]

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[6]

-

Sample Application : Place a small drop of the liquid sample directly onto the ATR crystal.[6]

-

Data Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Cleaning : After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation : Use a mass spectrometer equipped with an electron ionization (EI) source.[7][8] The instrument can be coupled to a gas chromatograph (GC) for sample introduction or a direct insertion probe can be used.

-

Ionization : The sample is vaporized and bombarded with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[7][8]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of an unknown compound.

Caption: A flowchart illustrating the logical progression from sample preparation to structural confirmation using multiple spectroscopic techniques.

References

- 1. scbt.com [scbt.com]

- 2. ias.ac.in [ias.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of the chemical compound 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, identified by the CAS number 17823-46-0. This document is intended to serve as a valuable resource for professionals in research, scientific investigation, and drug development who may be working with or considering this compound in their studies.

Core Physical Properties

The determination of a compound's fundamental physical properties, such as its boiling and melting points, is a critical first step in its characterization. These values provide insights into the substance's purity, stability, and the nature of its intermolecular forces.

Quantitative Data Summary

| Physical Property | Value |

| Boiling Point | 152-153°C |

| Melting Point | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for the determination of boiling and melting points. These protocols are generalized and can be adapted for a wide range of organic compounds, including this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube, digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground to a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the approximate melting point. As the melting point is neared, the heating rate should be reduced to 1-2°C per minute to ensure an accurate reading.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at a pressure of 1 atmosphere.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid. The assembly is then clamped and suspended in a heating mantle or oil bath.

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Data Recording: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound.

Navigating the Solubility of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of novel compounds is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth look at the available solubility information for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS 17823-46-0), a highly fluorinated aromatic compound. Due to the limited availability of specific quantitative solubility data for this molecule, this guide also presents qualitative solubility information for structurally related compounds to infer its likely behavior. Furthermore, a detailed experimental protocol for determining aqueous solubility, based on internationally recognized guidelines, is provided.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 17823-46-0 | [1] |

| Molecular Formula | C7BrF7 | [1] |

| Molecular Weight | 296.97 g/mol | [1] |

| Purity | ≥99% | [1] |

Solubility Profile

The following table summarizes the qualitative solubility information for the target compound and its analogs.

| Compound | Water Solubility | Organic Solvent Solubility |

| This compound | Expected to be very low | Expected to be soluble in common organic solvents (e.g., chloroform, methanol)[2] |

| 1-Bromo-2,3,5,6-tetrafluorobenzene | Not miscible or difficult to mix | No specific data found, but expected to be soluble in organic solvents. |

| Bromopentafluorobenzene | Insoluble[3]; low[4] | Soluble in common organic solvents. |

| Octafluorotoluene | Miscible with Organic compounds | Soluble in Chloroform, slightly soluble in Methanol.[2] |

| 1-Bromo-4-fluorobenzene | Minimal | Soluble in ethanol, acetone, and dichloromethane.[5] |

Experimental Protocol for Solubility Determination: OECD Guideline 105 (Shake-Flask Method)

For the accurate determination of aqueous solubility for substances with a solubility above 10⁻² g/L, the Shake-Flask Method, as described in OECD Guideline 105, is the internationally recognized standard.[6][7] This method is essential for regulatory submissions, such as those under REACH, and for generating reliable data for research and development.[7]

Principle

A supersaturated solution of the test substance in water is prepared and agitated at a constant temperature until equilibrium is reached.[7] Subsequently, the undissolved substance is separated from the saturated solution by centrifugation or filtration. The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, providing the water solubility value.[7]

Apparatus

-

Glass vessels with tight-fitting stoppers (e.g., flasks, centrifuge tubes)

-

Constant temperature bath or shaker

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure

-

Preliminary Test: An initial estimation of the solubility is performed to determine the appropriate amount of substance and the time required to reach equilibrium. This involves adding the substance in increasing amounts to a fixed volume of water and observing for dissolution.

-

Preparation of Saturated Solution: Based on the preliminary test, an excess amount of the test substance (typically 5-fold the estimated solubility) is added to a known volume of water in triplicate vessels.[8]

-

Equilibration: The vessels are tightly sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is achieved.[6][8] The equilibration time can vary and should be determined during the preliminary test (a minimum of 24 hours is often recommended).[8]

-

Phase Separation: The undissolved material is separated from the aqueous solution. Centrifugation at a controlled temperature is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the substance onto the filter material.

-

Quantification: The concentration of the test substance in the clear, saturated aqueous solution is determined using a validated analytical method.

-

Data Reporting: The water solubility is reported as the average of the triplicate determinations, expressed in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process for determining water solubility, the following diagram illustrates the workflow of the OECD 105 Shake-Flask Method.

Caption: Workflow for determining water solubility using the OECD 105 Shake-Flask method.

This comprehensive overview, combining inferred solubility characteristics with a detailed, standardized experimental protocol, provides a valuable resource for scientists and researchers working with this compound and other novel, highly fluorinated compounds. The provided workflow visualization further clarifies the necessary steps to generate robust and reliable solubility data, which is critical for advancing drug development and other scientific applications.

References

- 1. scbt.com [scbt.com]

- 2. OCTAFLUOROTOLUENE | 434-64-0 [chemicalbook.com]

- 3. Bromopentafluorobenzene | 344-04-7 [chemicalbook.com]

- 4. Bromopentafluorobenzene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (CAS No. 17823-46-0), also known as 4-Bromo-α,α,α,2,3,5,6-heptafluorotoluene. The information herein is compiled from safety data sheets (SDS) and is intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in the table below. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

| Property | Value |

| Molecular Formula | C7BrF7 |

| Molecular Weight | 296.97 g/mol |

| CAS Number | 17823-46-0 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1][2]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure. Inspect gloves for integrity before use.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Keep away from heat, sparks, and open flames.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water and call a physician immediately.[1][2] |

Spill Response: In case of a spill, ensure adequate ventilation, wear appropriate PPE, and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.

Experimental Protocols

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.

Objective: To safely handle and use this compound in a chemical reaction.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Reaction vessel and associated glassware

-

Chemical fume hood

-

Personal Protective Equipment (as specified in section 3.1)

-

Spill kit

Procedure:

-

Pre-Experiment Preparation:

-

Review the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.

-

Ensure the chemical fume hood is functioning correctly.

-

Set up all necessary glassware and equipment within the fume hood.

-

Don the appropriate PPE.

-

-

Handling and Dispensing:

-

Perform all manipulations of the chemical within the fume hood.

-

Carefully open the container.

-

Dispense the required amount of the chemical using appropriate tools (e.g., syringe, pipette).

-

Tightly close the container immediately after use.

-

-

Reaction:

-

Add the chemical to the reaction vessel in a controlled manner.

-

Monitor the reaction for any signs of unexpected changes.

-

-

Post-Reaction Work-up and Waste Disposal:

-

Quench the reaction safely according to the specific experimental procedure.

-

Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

-

-

Decontamination:

-

Clean all glassware and equipment thoroughly.

-

Wipe down the work area within the fume hood.

-

Remove PPE and wash hands thoroughly.

-

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this chemical.

Caption: Hazard Identification and Mitigation Flowchart.

References

"1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, intended for researchers, scientists, and professionals in drug development. All data is presented in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Chemical Identification

This section provides the fundamental identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17823-46-0[1] |

| Molecular Formula | C₇BrF₇ |

| Molecular Weight | 296.97 g/mol |

| Synonyms | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, 4-Bromo-α,α,α,2,3,5,6-heptafluorotoluene |

Physical and Chemical Properties

A summary of the key physical and chemical properties of the compound is presented below. These values are critical for safe handling and storage.

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 152-153 °C[2] |

| Density | 1.929 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.429[2] |

| Flash Point | 62.00 °C |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

Signal Word: Warning [1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Information

Experimental Protocols and Methodologies

First-Aid Measures

The following protocols are recommended in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][3]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4] For large fires, use water spray, fog, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These can include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in Section 6. Evacuate personnel to safe areas. Ensure adequate ventilation.[5]

-

Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Avoid runoff into storm sewers and ditches which lead to waterways. Clean up spills immediately, observing precautions in the Protective Equipment section.

Visual Workflows and Logical Diagrams

First-Aid Protocol Workflow

Caption: Workflow for first-aid procedures following exposure.

Chemical Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Logical Diagram

Caption: Logical relationships in fire-fighting response.

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene in various palladium-catalyzed cross-coupling reactions. This highly fluorinated aryl bromide is a valuable building block in medicinal chemistry and materials science for the synthesis of complex aromatic compounds.

Introduction

This compound is an electron-deficient aryl halide, a characteristic that significantly influences its reactivity in cross-coupling reactions. The presence of multiple fluorine atoms and a trifluoromethyl group withdraws electron density from the aromatic ring, making the carbon-bromine bond susceptible to oxidative addition to a palladium(0) catalyst. This enhanced reactivity often allows for successful coupling under conditions that might be challenging for less activated aryl bromides. The following sections detail the application of this substrate in key cross-coupling reactions, providing generalized protocols and data from analogous systems to guide experimental design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2] For this compound, this reaction enables the synthesis of highly fluorinated biaryl compounds, which are of interest for their unique electronic and biological properties.

General Reaction Scheme

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. The substrate, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene , presents a unique challenge due to its high degree of fluorination and the presence of a strong electron-withdrawing trifluoromethyl group. These features significantly influence the electronic properties of the aryl bromide, making it an interesting but potentially challenging substrate for cross-coupling reactions.

The electron-deficient nature of the aromatic ring is expected to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, the high fluorine content can also impact catalyst performance and may necessitate the use of specialized ligands and reaction conditions to achieve high yields and prevent unwanted side reactions, such as dehalogenation. These application notes provide an overview of the key considerations and detailed protocols for the successful Suzuki-Miyaura coupling of this highly fluorinated substrate.

Data Presentation: Reaction Conditions and Yields for Structurally Similar Substrates

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with similar electronic and steric properties to this compound. This data serves as a valuable starting point for reaction optimization.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Bromopentafluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 85-95 |

| Bromopentafluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | ~98 |

| 4-Bromobenzotrifluoride | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | ~94 |

Note: The data presented in this table is a compilation from various sources for structurally related compounds and should be considered as a guideline. Actual yields for this compound may vary and optimization is recommended.

Experimental Protocols

The following protocols are detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol employs a highly active palladium-buchwald ligand catalytic system, which is often effective for challenging electron-deficient substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium Phosphate (K₃PO₄), anhydrous powder

-

Anhydrous 1,4-Dioxane

-

Degassed water

-

Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the catalyst premix to the Schlenk flask via syringe.

-

Add an additional 8 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the reaction mixture.

-

Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Procedure using a Pre-formed Catalyst

This protocol utilizes a commercially available, air-stable palladium catalyst, which can simplify the reaction setup.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-tolylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

-

Add 10 mL of anhydrous THF and 2 mL of degassed water via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired product.

Mandatory Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction utilizing 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene. This highly electron-deficient aryl bromide is a valuable building block for the synthesis of complex fluorinated molecules, which are of significant interest in pharmaceutical and materials science. The protocols provided are based on established methodologies for similar perfluoroaromatic compounds and are intended to serve as a starting point for reaction optimization.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. The reaction is highly versatile and tolerates a wide range of functional groups. Aryl halides bearing electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents present in this compound, are particularly reactive in the Heck reaction. This enhanced reactivity is attributed to the facilitation of the oxidative addition step in the catalytic cycle. The products of these reactions, highly fluorinated stilbenes and acrylates, are valuable intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.

Application and Significance

The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly alter their biological and physical properties. These modifications can lead to:

-

Enhanced Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the in vivo half-life of drug candidates.

-

Increased Lipophilicity: The trifluoromethyl group often enhances a molecule's ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups.

-

Unique Conformational Properties: Fluorine can engage in specific non-covalent interactions, influencing protein-ligand binding.

The Heck reaction of this compound provides a direct route to introduce the electron-deficient 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety onto an olefinic scaffold, enabling the exploration of these effects in drug design and materials science.

Experimental Protocols

The following protocols are generalized for the Heck reaction of this compound with common classes of alkenes. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for a specific substrate combination.

Protocol 1: Heck Reaction with Styrene

This protocol describes the synthesis of (E)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-2-phenylethene.

Reaction Scheme:

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to preform the catalyst.

-

To this mixture, add this compound (1.0 mmol), styrene (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-stilbene derivative.

Protocol 2: Heck Reaction with an Acrylate Ester

This protocol describes the synthesis of an exemplary (E)-alkyl 3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)acrylate.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl acrylate (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the alkyl acrylate (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

-

Add anhydrous acetonitrile (10 mL) followed by triethylamine (1.5 mmol).

-

Heat the reaction mixture to 80-100 °C and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the pure acrylate product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound with representative alkenes. These are illustrative examples, and actual results may vary.

Table 1: Heck Reaction with Styrene Derivatives

| Entry | Styrene Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF/Toluene | 110 | 12 | ~85-95 |

| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 16 | ~80-90 |

| 3 | 4-Chlorostyrene | PdCl₂(PPh₃)₂ (1) | - | Et₃N (1.5) | Acetonitrile | 100 | 10 | ~90-98 |

| 4 | 4-Methoxystyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMAc | 130 | 24 | ~75-85 |

Table 2: Heck Reaction with Acrylate Esters

| Entry | Acrylate Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile | 90 | 8 | >95 |

| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF | 100 | 12 | ~90-97 |

| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (0.5) | - | Na₂CO₃ (2) | NMP | 110 | 10 | >95 |

| 4 | t-Butyl acrylate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~80-90 |

Visualizations

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Heck reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines. The substrate, 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, is a highly electron-deficient aryl halide due to the presence of multiple fluorine atoms and a trifluoromethyl group. This electron deficiency can present unique challenges, including the potential for competing nucleophilic aromatic substitution (SNAr) reactions. However, with the careful selection of a suitable palladium catalyst, ligand, base, and solvent system, the Buchwald-Hartwig amination can be achieved with high efficiency and selectivity.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The methodology is based on established principles for the cross-coupling of electron-deficient aryl halides.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions and reagents for the Buchwald-Hartwig amination of electron-deficient aryl bromides, providing a foundation for the successful amination of this compound.

| Parameter | Recommended Reagent/Condition | Typical Range | Rationale & References |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ can be reduced in situ. Both are effective for coupling electron-deficient substrates.[1][2] |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or a bulky biarylphosphine ligand (e.g., XPhos) | 1.2-2.0 equivalents relative to Palladium | Xantphos is a chelating ligand known to be effective for the amidation of electron-deficient aryl bromides.[1] Bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps.[3][4] |

| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | 1.5-2.5 equivalents | Milder bases like Cs₂CO₃ and K₃PO₄ are often preferred for substrates with base-sensitive functional groups and have been shown to be effective in the amination of electron-deficient aryl halides.[1] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[3][5] |

| Temperature | 80-110 °C | --- | Elevated temperatures are typically required to drive the catalytic cycle to completion.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | --- | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial for optimal performance. |